5-Bromo-2-methoxypyridin-3-ol

描述

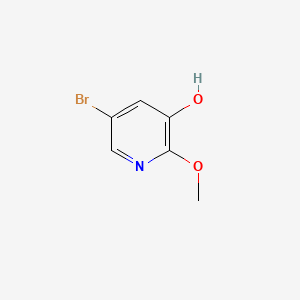

5-Bromo-2-methoxypyridin-3-ol (CAS: 1211589-04-6 or 13472-85-0) is a brominated pyridine derivative with a methoxy (-OCH₃) group at position 2 and a hydroxyl (-OH) group at position 2. Its molecular formula is C₆H₆BrNO₂ (molecular weight: 202.02 g/mol). Key structural features include:

- SMILES: COC1=C(C=C(C=N1)Br)O

- InChIKey: ZOWAUUKQHFWWOH-UHFFFAOYSA-N

- Physical Properties: Predicted collision cross-section (CCS) values for adducts range from 132.0 to 137.4 Ų.

The compound is commercially available in high purity (98%) at a price of ~$240–$3,000 per 1–25 g. Its structural motifs make it valuable in medicinal chemistry and organic synthesis, particularly as a precursor for functionalized heterocycles.

准备方法

Bromination of 2-Methoxypyridin-3-ol

The direct bromination of 2-methoxypyridin-3-ol represents the most straightforward route to the target compound. The methoxy group at position 2 directs electrophilic substitution to the meta position (C-5), while the hydroxyl group at C-3 remains intact under controlled conditions.

Reaction Conditions and Optimization

Bromination is typically conducted using bromine (Br₂) in acetic acid at 40–60°C . Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Br₂ equivalence | 1.1–1.3 equiv | Minimizes polybromination |

| Temperature | 50–60°C | Balances reaction rate/selectivity |

| Solvent | Acetic acid | Enhances Br₂ solubility |

| Reaction time | 4–6 hours | Ensures complete conversion |

Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane, 1:3 v/v) or recrystallization (ethanol/water), yielding 65–75% .

Directed Ortho-Metalation (DoM)-Bromination Strategy

For substrates with competing directing groups, the DoM approach ensures precise bromine placement. This method involves:

-

Lithiation : Treating 2-methoxypyridin-3-ol with LDA (lithium diisopropylamide) at −78°C in THF.

-

Quenching with Br₂ : Introducing bromine to the lithiated intermediate.

Advantages:

-

Functional group tolerance : Compatible with hydroxyl groups without protection.

Limitations:

-

Requires anhydrous conditions and cryogenic temperatures.

-

Limited scalability due to sensitivity to moisture and oxygen.

Palladium-Catalyzed Coupling Approaches

While less common, cross-coupling strategies offer modularity for derivative synthesis. A representative pathway involves:

-

Suzuki-Miyaura Coupling : Reacting 2-methoxy-3-hydroxypyridin-5-ylboronic acid with aryl bromides.

-

Halogen Exchange : Converting iodopyridine intermediates to bromides via Finkelstein reaction.

Key Catalytic Systems:

| Catalyst | Solvent/Base | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | DMF/K₂CO₃ | 50–60 |

| PdCl₂(dppf) | Toluene/Et₃N | 65–70 |

This route is favored for synthesizing analogs but adds complexity for the parent compound .

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors outperform batch systems by:

-

Enhanced heat management : Mitigates exothermic bromination risks.

-

Higher throughput : Achieves 85–90% conversion in residence times <30 minutes .

Process Parameters:

| Variable | Continuous Flow | Batch Reactor |

|---|---|---|

| Temperature control | ±1°C | ±5°C |

| Solvent consumption | 40% lower | Higher |

| Purity | >98% | 90–95% |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Direct bromination | 65–75 | High | 120–150 |

| DoM-bromination | 70–80 | Low | 300–400 |

| Palladium-catalyzed | 50–70 | Moderate | 500–600 |

Direct bromination remains the industrial standard due to its balance of efficiency and cost.

Emerging Techniques and Innovations

Recent advances include:

化学反应分析

Types of Reactions

5-Bromo-2-methoxypyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include 5-bromo-2-methoxypyridin-3-one or 5-bromo-2-methoxypyridin-3-aldehyde.

Reduction: Products include 2-methoxypyridin-3-ol or 5-bromo-2-methoxypyridine.

科学研究应用

5-Bromo-2-methoxypyridin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

作用机制

The mechanism of action of 5-Bromo-2-methoxypyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the bromine atom and the methoxy group enhances its binding affinity and specificity. The hydroxyl group at the 3-position can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position Isomers

(a) 3-Bromo-2-methoxypyridine (CAS: 13472-59-8)

- Key Differences : Bromine at position 3 instead of 5; lacks the hydroxyl group.

- Properties : Higher boiling point (195°C) compared to 5-bromo derivatives.

- Price : JPY 7,000–24,500 (~$50–$230) for 1–5 g.

(b) 5-Bromo-6-methoxypyridin-3-ol (CAS: 1299312-97-2)

- Key Differences : Methoxy and hydroxyl groups shifted to positions 6 and 3.

- Properties : Similar molecular weight (202.02 g/mol) but altered steric and electronic effects due to substituent proximity.

Heteroatom Variants

(a) 5-Bromo-2-methoxypyrimidine (CAS: 14001-66-2)

- Key Differences : Pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen).

- Properties : Higher molecular weight (189.01 g/mol) and distinct reactivity in nucleophilic substitutions.

- Price : JPY 7,000–12,000 (~$50–$110) for 1–5 g.

Functional Group Modifications

(a) 5-Bromo-2-chloropyridin-3-ol (CAS: 286946-77-8)

- Key Differences : Methoxy (-OCH₃) replaced by chloro (-Cl).

- Properties : Increased electrophilicity due to Cl; lower price ($240–$3,000 per 1–25 g).

(b) 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol (Catalog #HB328)

- Key Differences : Methoxy replaced by a hydrophilic 2-hydroxyethoxy chain.

- Properties : Enhanced solubility in polar solvents; higher price ($500–$6,000 per 1–25 g).

Steric and Electronic Effects

(a) 5-Bromo-2-isopropylpyridin-3-ol (CAS: 1256792-02-5)

- Key Differences : Methoxy replaced by bulky isopropyl (-CH(CH₃)₂).

- Properties: Higher molecular weight (216.08 g/mol) and improved solubility in organic solvents (e.g., ethanol, DMSO).

Tabulated Comparison of Key Compounds

Research Implications

- Synthetic Utility : this compound’s hydroxyl and bromine groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), while analogs like 5-bromo-2-chloropyridin-3-ol offer alternative electrophilic sites.

- Biological Relevance : Hydroxyethoxy derivatives (e.g., HB328) may enhance bioavailability in drug design due to increased hydrophilicity.

生物活性

5-Bromo-2-methoxypyridin-3-ol (CAS No. 103058-87-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| InChI Key | VRNOWEKCASDTFG-UHFFFAOYSA-N |

| Log P (octanol-water partition coefficient) | 1.93 (iLOGP) |

| Solubility | High |

| BBB Permeability | Yes |

These properties indicate that the compound has favorable characteristics for biological activity, including good solubility and the ability to cross the blood-brain barrier.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacological applications. Notably, it has been studied for its potential as an analgesic and anti-inflammatory agent, drawing comparisons with similar compounds like epibatidine.

The biological activity of this compound is believed to be mediated through several mechanisms:

- CYP Enzyme Inhibition : It acts as an inhibitor of CYP1A2, which is significant in drug metabolism and can influence the pharmacokinetics of co-administered drugs .

- Neurotransmitter Modulation : The compound may interact with nicotinic acetylcholine receptors, similar to other pyridine derivatives, potentially leading to effects on pain perception and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antinociceptive Activity : A study demonstrated that this compound exhibits significant antinociceptive effects in animal models, suggesting its potential for pain management .

- Anti-inflammatory Effects : In vitro assays indicated that this compound reduces pro-inflammatory cytokine production in macrophages, highlighting its anti-inflammatory properties .

- Cell Line Studies : Research evaluating its effects on various cancer cell lines showed promising results in inhibiting cell proliferation, suggesting potential applications in oncology .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Antinociceptive Activity | Anti-inflammatory Activity | Cytotoxicity in Cancer Cells |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Epibatidine | Yes | Moderate | High |

| 2-Bromo-5-methoxypyridine | Moderate | Yes | Low |

常见问题

Q. Basic: What are the standard synthetic routes for 5-Bromo-2-methoxypyridin-3-ol?

The compound is synthesized via bromination of 2-methoxypyridin-3-ol using bromine (Br₂) in acetic acid under controlled temperatures (e.g., 40–60°C) to ensure selective substitution at the 5-position . Key steps include:

- Reagent ratio optimization : A 1:1 molar ratio of pyridine precursor to Br₂ minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product (yield: ~65–75%) .

Q. Advanced: How can Suzuki-Miyaura coupling be optimized for derivatives of this compound?

Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency with arylboronic acids .

- Solvent/base systems : Use DMF/K₂CO₃ at 80–100°C for 12–24 hours.

- Monitoring : TLC or HPLC tracks reaction progress. Reported yields for biaryl derivatives: 50–85% .

Q. Basic: What methods assess the antimicrobial activity of this compound derivatives?

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Biofilm inhibition : Crystal violet staining quantifies biofilm reduction (e.g., 40–60% inhibition at 50 μM) .

Q. Advanced: How to resolve contradictions in reported cytochrome P450 inhibition data?

Conflicting IC₅₀ values may arise from:

- Enzyme isoforms : CYP3A4 vs. CYP2D6 selectivity due to structural variations .

- Assay conditions : Adjust pH (7.4 vs. 6.8) or co-factor (NADPH) concentration.

- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots to determine mechanism .

Q. Basic: How do substituent positions influence reactivity in brominated pyridines?

- Electrophilic substitution : Bromine at the 5-position directs further reactions to the 4-position due to meta-directing effects of the methoxy group .

- Steric effects : Methyl groups at the 2-position hinder nucleophilic attack, favoring coupling over substitution .

Q. Advanced: Design a SAR study comparing this compound with halogen-substituted analogs.

- Analog synthesis : Replace Br with Cl/I or methoxy with ethoxy .

- Activity testing : Compare MIC (antimicrobial) and IC₅₀ (enzyme inhibition).

- Computational modeling : DFT calculations predict binding affinities to CYP450 or bacterial targets .

Q. Basic: What analytical techniques confirm the structure of this compound?

- NMR : ¹H NMR (DMSO-d₆): δ 8.21 (s, H-4), 6.89 (s, H-6), 3.87 (s, OCH₃) .

- HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water) .

Q. Advanced: How to address low yields in large-scale bromination?

- Process optimization :

- Continuous flow reactors : Improve heat dissipation and reaction uniformity .

- Solvent switch : Replace acetic acid with CH₂Cl₂ for easier purification.

- Catalytic bromine : Use HBr/H₂O₂ to reduce Br₂ waste .

Q. Basic: What are the key stability considerations for storing this compound?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .

Q. Advanced: How to quantify trace impurities in this compound batches?

- LC-MS/MS : Detect and quantify dehalogenated byproducts (e.g., 2-methoxypyridin-3-ol) at ppm levels.

- GC headspace analysis : Monitor residual solvents (e.g., acetic acid) .

属性

IUPAC Name |

5-bromo-2-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWAUUKQHFWWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696183 | |

| Record name | 5-Bromo-2-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-04-6 | |

| Record name | 5-Bromo-2-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-hydroxy-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。